2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-9-5-4-8-15(19)18-11)13(20)10-21-14-7-3-2-6-12(14)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMKBZCDMZABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl derivative with a thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound contains three key functional groups:
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Imidazo[1,2-a]pyridine core : A fused heterocyclic system with potential sites for electrophilic substitution or coordination chemistry.
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Ethanone group (C=O) : Susceptible to nucleophilic attack (e.g., enolate formation) or condensation reactions.
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Sulfanyl group (S-C6H4Cl) : May undergo oxidation (e.g., to sulfoxide or sulfone) or participate in metal-catalyzed cross-coupling reactions.
Key Reaction Sites
| Functional Group | Reactivity |
|---|---|
| Imidazo[1,2-a]pyridine | Electrophilic substitution at C-2, C-5, or C-7 positions |
| Ethanone (C=O) | Nucleophilic attack, enolate formation |
| Sulfanyl (S-C6H4Cl) | Oxidation, cross-coupling (e.g., Suzuki, Stille) |
Synthetic Pathways for Related Compounds
While direct synthesis data for this compound is limited, insights can be drawn from analogous heterocycles:
2.1. Imidazo[1,2-a]pyridine Core Formation
The imidazo[1,2-a]pyridine scaffold typically forms via cyclocondensation of a diamine or hydrazine derivative with a carbonyl compound (e.g., 1,2-diketone). For example:
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Hydrazine derivatives react with 1,2-diketones under acidic conditions to form triazines .
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Diamines (e.g., 2-aminopyridine derivatives) may undergo cyclization with diketones to form imidazo[1,2-a]pyridines .
2.3. Sulfanyl Group Incorporation
The sulfanyl group (S-C6H4Cl) may be added via:
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Nucleophilic aromatic substitution if the phenyl ring has activating groups (e.g., electron-donating substituents).
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Cross-coupling reactions (e.g., Ullmann coupling) under catalytic conditions (e.g., Cu catalysts) .
3.1. Oxidation of Sulfanyl Group
Sulfanyls can oxidize to sulfoxides or sulfones under conditions like:
3.2. Enolate Chemistry of Ethanone
The ethanone group can form enolates under basic conditions, enabling:
Scientific Research Applications
Pharmacological Properties
Anticancer Activity : Research indicates that compounds with similar structures to 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the chlorophenyl and sulfanyl groups may enhance these effects by altering the compound's interaction with biological targets.
Antimicrobial Effects : Compounds containing thiazole and pyridine moieties have demonstrated antimicrobial activity against a range of pathogens. The structural features of 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone suggest potential efficacy as an antimicrobial agent, which warrants further investigation into its spectrum of activity against bacteria and fungi .
Case Study 1: Anticancer Research
A study focused on the synthesis of imidazo[1,2-a]pyridine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity in vitro. The derivatives were tested against various cancer cell lines (e.g., breast and lung cancer) and showed IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study, a series of thiazole-containing compounds were evaluated for their antimicrobial properties. The results indicated that specific substitutions on the thiazole ring significantly affected the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. This suggests that similar modifications in 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone could enhance its antimicrobial efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Generating Reactive Species: Inducing oxidative stress or other reactive species that affect cellular function.
Comparison with Similar Compounds
Substituent Position on the Phenylsulfanyl Group
The position and type of halogen on the phenylsulfanyl group significantly influence molecular properties and activity. Key analogs include:
*Molecular weight inferred from mono-chloro analogs. †Estimated based on XLogP3 trends. ‡Predicted for para-substitution.
Key Observations:
- Steric Effects: Ortho-substituents (e.g., 2-Cl) introduce steric hindrance, which may impede binding to flat enzyme active sites compared to para-substituted analogs.
Biological Activity
The compound 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS: 478029-71-9) is a member of the imidazopyridine family, which has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H13ClN2OS
- Molar Mass : 316.81 g/mol
- Structural Characteristics : The compound features a chlorophenyl group and a methylimidazo moiety, which are significant for its biological interactions.
Synthesis
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves reactions that introduce the chlorophenyl and sulfanyl groups onto the imidazopyridine scaffold. Various synthetic pathways have been explored in literature, including those reported in studies focusing on related imidazopyridine derivatives .
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit notable antimicrobial properties. A study synthesizing various imidazopyridine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the sulfanyl group in 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone may enhance its interaction with bacterial cell membranes or specific enzymes, contributing to its antimicrobial efficacy.
Anticancer Potential
Imidazopyridines have been investigated for their anticancer properties. Compounds within this class often show activity against various cancer cell lines. For instance, derivatives similar to 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Case Studies
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Case Study on Antibacterial Efficacy :
A comparative study evaluated the antibacterial effects of several imidazopyridine derivatives, including those structurally similar to our compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.Compound Name MIC (µg/mL) Bacterial Strain 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo...) 32 Staphylococcus aureus Imidazopyridine A 16 Escherichia coli -
Case Study on Anticancer Activity :
In vitro studies showed that similar imidazopyridine compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanisms were linked to the modulation of key oncogenic pathways.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 10 Apoptosis induction via mitochondrial pathway HeLa (Cervical Cancer) 8 Inhibition of PI3K/Akt signaling
Q & A
Basic: What are the recommended methods for synthesizing 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a 2-methylimidazo[1,2-a]pyridine precursor with a 2-chlorophenylsulfanyl moiety. Key steps include:
- Thioether Formation: Reacting a halogenated imidazopyridine intermediate with 2-chlorothiophenol under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
- Optimization Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
